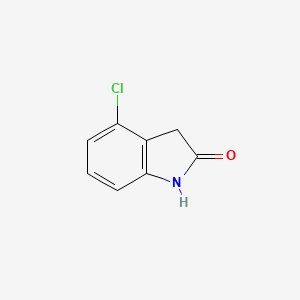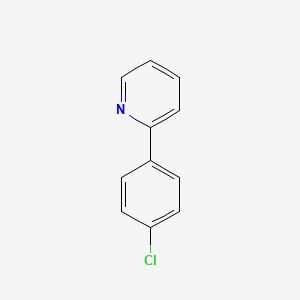
2-(4-Chlorophenyl)pyridine
Übersicht
Beschreibung
2-(4-Chlorophenyl)pyridine, also known as 2-CPP, is a synthetic compound belonging to the class of organic compounds known as pyridines. It is an aromatic compound with a molecular formula of C8H7ClN. 2-CPP is a colorless liquid, which has a strong odor and is soluble in water. It is used in various scientific research applications, such as biochemical studies and physiological studies, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of N-(Pyridin-2-yl)imidates
- Summary of the Application: 2-(4-Chlorophenyl)pyridine is used in the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
- Methods of Application: The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
- Results or Outcomes: The present synthetic protocol was developed on one mmol scale, providing access to this important scaffold. A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Application 2: Catecholase Catalyst
- Summary of the Application: 2-(4-Chlorophenyl)pyridine is used in the synthesis of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. These ligands, when combined with copper (II) salts, exhibit excellent catalytic activities for the oxidation of catechol to o-quinone .
- Methods of Application: The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
- Results or Outcomes: The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone. In particular, the complexes formed between the ligands and the salts Cu(CH3COO)2 and CuSO4 show oxidation rates much higher than those found in the literature .
Application 3: Synthesis of 2-Pyridones
- Summary of the Application: 2-(4-Chlorophenyl)pyridine is used in the synthesis of 2-pyridone compounds, which have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
- Methods of Application: The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed. The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .
- Results or Outcomes: The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention due to their extensive applications in many fields .
Application 4: Synthesis of N-(2-chloro-4-pyridyl)urea Regulators
- Summary of the Application: 4-Amino-2-chloropyridine, which can be synthesized from 2-(4-Chlorophenyl)pyridine, is used to synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 4-Amino-2-chloropyridine from 2-(4-Chlorophenyl)pyridine, and then using it to synthesize N-(2-chloro-4-pyridyl)urea .
- Results or Outcomes: The N-(2-chloro-4-pyridyl)urea regulators synthesized from 4-Amino-2-chloropyridine are used to promote plant growth .
Application 5: Synthesis of Biologically Active Molecules
- Summary of the Application: 2-(4-Chlorophenyl)pyridine is used in the synthesis of biologically active molecules with a 2-pyridone scaffold. These molecules have shown excellent activity as thrombin inhibitors .
- Methods of Application: The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone. A novel synthesis of amino-substituted-2-pyridone has been reported. This reaction was carried out using a palladium catalyst under microwave irradiation .
- Results or Outcomes: The biologically active molecule with a 2-pyridone scaffold exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC 5 index (about 0.02–2.5 μM) .
Application 6: Synthesis of KT-30
- Summary of the Application: 4-Amino-2-chloropyridine, which can be synthesized from 2-(4-Chlorophenyl)pyridine, is used to synthesize KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 4-Amino-2-chloropyridine from 2-(4-Chlorophenyl)pyridine, and then using it to synthesize KT-30 .
- Results or Outcomes: KT-30 is an important pharmaceutical and pesticide intermediate. It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXIEVDMCNQVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374051 | |
| Record name | 2-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pyridine | |
CAS RN |
5969-83-5 | |
| Record name | 2-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

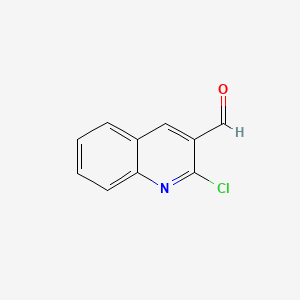
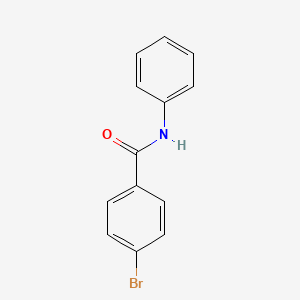
![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)
![4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1585625.png)
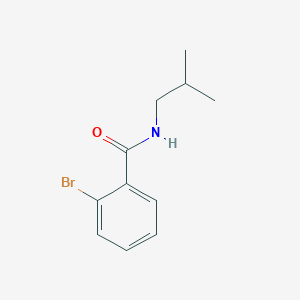
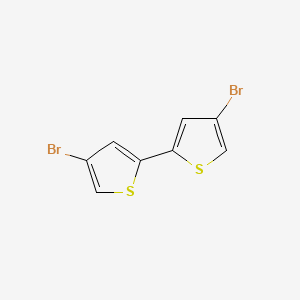
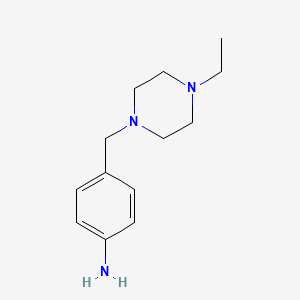
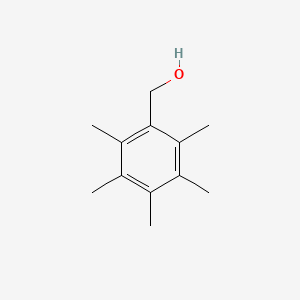

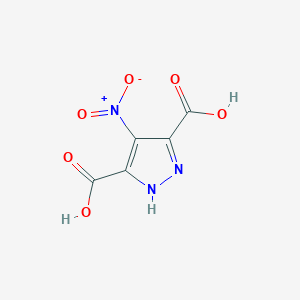
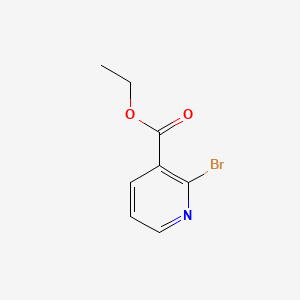
![[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol](/img/structure/B1585634.png)
